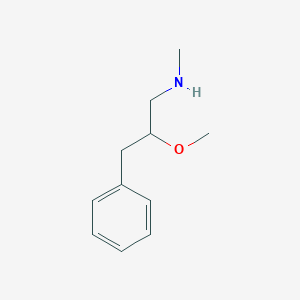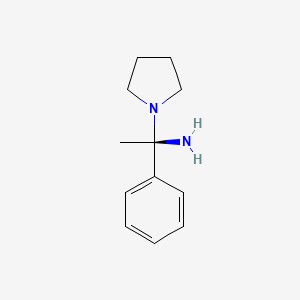
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring via an ethanamine chain. Its stereochemistry, denoted by the (S)-configuration, plays a crucial role in its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and pyrrolidine.
Formation of Intermediate: The initial step involves the reaction of phenylacetonitrile with pyrrolidine under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE.
Industrial Production Methods
In an industrial setting, the production of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation and chiral resolution to achieve the desired stereochemistry.
化学反応の分析
Types of Reactions
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
科学的研究の応用
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various physiological effects. The pathways involved may include the inhibition or activation of specific enzymes, altering neurotransmitter levels, and affecting signal transduction processes.
類似化合物との比較
Similar Compounds
®-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE: The enantiomer of the compound with different stereochemistry.
Phenylpyrrolidine derivatives: Compounds with similar structural motifs but varying functional groups.
Uniqueness
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is unique due to its specific (S)-configuration, which imparts distinct biological activity compared to its ®-enantiomer. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in research and therapeutic applications.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m0/s1 |
InChIキー |
BDHVAROEPHSXEN-LBPRGKRZSA-N |
異性体SMILES |
C[C@](C1=CC=CC=C1)(N)N2CCCC2 |
正規SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
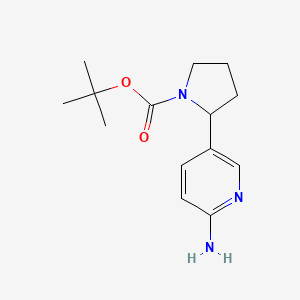
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
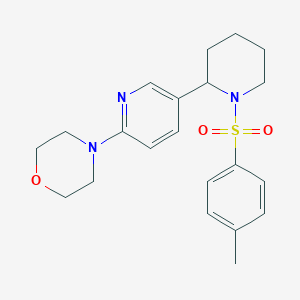
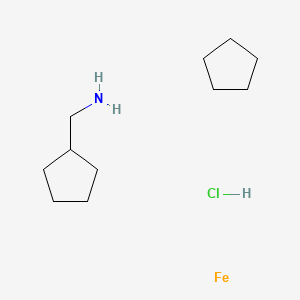
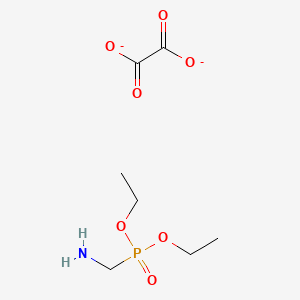
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
